molecular formula C9H9NO5S B5796791 5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one

5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B5796791
M. Wt: 243.24 g/mol
InChI Key: ISHPWNGFVKNMRV-UHFFFAOYSA-N
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Description

5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one is a chemical compound with the molecular formula C₉H₉NO₅S It is known for its unique structure, which includes a benzoxazole ring substituted with a hydroxyethyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with ethylene sulfonyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a sulfone.

    Reduction: The compound can be reduced to modify the sulfonyl group.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced sulfonyl compounds.

    Substitution: Formation of halogenated benzoxazole derivatives.

Scientific Research Applications

5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The hydroxyethyl sulfonyl group can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The benzoxazole ring provides a stable scaffold that can engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2-hydroxyethyl)sulfonyl]benzoxazol-2(3H)-one
  • 5-[(2-hydroxyethyl)sulfonyl]-3H-1,3-benzoxazol-2-one

Uniqueness

5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. Its hydroxyethyl sulfonyl group provides additional functionality that can be exploited in various applications, setting it apart from other benzoxazole derivatives.

Properties

IUPAC Name

5-(2-hydroxyethylsulfonyl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5S/c11-3-4-16(13,14)6-1-2-8-7(5-6)10-9(12)15-8/h1-2,5,11H,3-4H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHPWNGFVKNMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)CCO)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333538
Record name 5-(2-hydroxyethylsulfonyl)-3H-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

372174-14-6
Record name 5-(2-hydroxyethylsulfonyl)-3H-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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